CID 99511 CID 99511 17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a natural product found in Ganoderma, Ganoderma tsugae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1696865
InChI: InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-21,24-26H,9,11-17H2,1-6H3
SMILES: CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol

CID 99511

CAS No.:

Cat. No.: VC1696865

Molecular Formula: C28H44O

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

CID 99511 -

Molecular Formula C28H44O
Molecular Weight 396.6 g/mol
IUPAC Name 17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-21,24-26H,9,11-17H2,1-6H3
Standard InChI Key AHWOEMBXZXGDBQ-UHFFFAOYSA-N
SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C
Canonical SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C

Chemical Identity and Nomenclature

Ergosta-7,22-dien-3-one, identified in the PubChem database as CID 99511, is a steroid compound with the CAS registry number 32507-77-0. The compound is also indexed in scientific databases under alternative names including 5alpha-ergosta-7,22-dien-3-one and DA-63257 . The compound was first added to the PubChem database on August 8, 2005, with the most recent modification occurring on February 22, 2025 .

Systematic Nomenclature

The IUPAC systematic name for this compound is (9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . This comprehensive nomenclature precisely describes the molecule's complex stereochemistry and structural configuration.

Chemical Identifiers

The compound possesses several unique identifiers that facilitate its unambiguous identification across chemical databases and literature:

Identifier TypeValue
PubChem CID99511
CAS Number32507-77-0
InChIKeyAHWOEMBXZXGDBQ-AQGSFBQWSA-N
Metabolomics Workbench ID141449

The InChI (International Chemical Identifier) for this compound is InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-21,24-26H,9,11-17H2,1-6H3/t19-,20+,21?,24+,25-,26-,27-,28+/m0/s1 . This string provides a machine-readable representation of the molecule's structure, enabling computational analysis and database searching.

Molecular Structure and Properties

Structural Features

Ergosta-7,22-dien-3-one belongs to the steroid family, characterized by a tetracyclic core structure common to ergosterols and related compounds. The molecule contains:

  • A cyclopentanoperhydrophenanthrene ring system (steroid nucleus)

  • A ketone group at the C-3 position

  • Two carbon-carbon double bonds at positions 7,8 and 22,23

  • Numerous stereogenic centers that define its three-dimensional conformation

Molecular Formula and Weight

The compound has a molecular formula of C₂₈H₄₄O with a molecular weight of 396.6 g/mol . The exact mass, which is crucial for mass spectrometric analysis, is 396.339216023 Da .

Structural Representation

The canonical SMILES notation for this compound is CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C . This concise linear notation encodes the complete structure, including stereochemistry, in a format amenable to computational processing.

Physicochemical Properties

Computed Properties

The table below summarizes the key physicochemical properties of Ergosta-7,22-dien-3-one, which are crucial for understanding its biological behavior and potential applications:

PropertyValueReference
XLogP3-AA7.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count4PubChem
Topological Polar Surface Area17.1 ŲPubChem
Complexity699PubChem

The high XLogP3-AA value of 7.3 indicates that this compound is highly lipophilic, suggesting good membrane permeability but potentially poor water solubility. The presence of a single hydrogen bond acceptor (the ketone oxygen) and no hydrogen bond donors suggests limited capacity for forming hydrogen bonds .

Stereochemistry

Ergosta-7,22-dien-3-one possesses a complex stereochemical profile:

  • 7 defined atom stereocenters

  • 1 undefined atom stereocenter

  • 1 undefined bond stereocenter

This stereochemical complexity is critical to its three-dimensional structure and likely influences its biological activity and molecular interactions.

SupplierBrandSpecificationPurityPriceUpdate Date
A2B Chem LLCa2bchem5mg95.0%$444.00April 20, 2024
TargetMol Chemicalstargetmol5mg98%¥8,200May 22, 2024
TargetMol Chemicalstargetmol1mL × 10mM (in DMSO)98%¥9,980May 22, 2024
上海陶术生物科技有限公司topscience1mgNot specified¥1,475.00April 26, 2022

The relatively high pricing and small available quantities suggest that the compound is primarily used for specialized research applications rather than industrial purposes.

Catalog Information

The compound is listed in chemical catalogs under various product codes:

  • AF87124 (A2B Chem LLC)

  • TN3983 (TargetMol Chemicals)

  • EVT-1553609 (EvitaChem)

This variety of catalog listings indicates the compound's relevance in chemical research and potential pharmaceutical applications.

Database Presence and Scientific Classification

Database Indexing

Ergosta-7,22-dien-3-one is indexed in multiple scientific databases, reflecting its significance in research:

  • PubChem (CID 99511)

  • Metabolomics Workbench (ID 141449)

  • Natural Product Activity and Species Source (NPASS) as NPC166161

  • Medical Subject Headings (MeSH)

Patent Information

Patent information related to this compound is available through the World Intellectual Property Organization (WIPO) PATENTSCOPE database, searchable using the compound's InChIKey: AHWOEMBXZXGDBQ-AQGSFBQWSA-N . This indicates potential commercial or industrial applications that have been developed or proposed for this compound.

Related Compounds and Structural Analogs

Structural Relationships

PubChem identifies 39 compounds with the same connectivity as Ergosta-7,22-dien-3-one, suggesting a family of closely related steroids with potentially similar properties or activities . These structural analogs likely differ in stereochemistry or minor structural features.

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